2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
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Overview
Description
“2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one” is a type of oxazolone, which is a class of compounds that have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds . Oxazolones have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
Synthesis Analysis
The synthesis of oxazolones, including “this compound”, often involves the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters . This process is typically catalyzed by a chiral squaramide . The result is diverse highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position .Chemical Reactions Analysis
Oxazolones, including “this compound”, have been used in a variety of chemical reactions. For instance, they have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .Scientific Research Applications
Synthesis and Structural Analysis
2-(Chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a compound involved in the synthesis of complex heterocyclic structures. For instance, it can undergo radical-initiated intramolecular cyclization to form fused oxazapolycyclic skeletons, contributing to the development of novel compounds with unique photophysical properties. Such compounds exhibit strong blue emission in solvents like dichloromethane, indicating potential applications in materials science, especially in the development of new luminescent materials (Petrovskii et al., 2017).
Photophysical Properties Modification
The compound is also relevant in modifying the spectroscopic properties of related benzothiazole fluorophores. Halogen-substituted derivatives, including those related to this compound, demonstrate blue-shifted electronic absorption and emission maxima. This indicates the compound's role in designing fluorophores with tunable fluorescence properties, which is crucial for applications in bioimaging and molecular probes (Misawa et al., 2019).
Molecular Structure and Spectroscopic Characterization
DFT and TD-DFT/PCM calculations on related compounds offer insights into their molecular structure, spectroscopic characterization, and electronic properties. Such studies help in understanding the electron distribution, molecular stability, and reactivity, which are essential for tailoring compounds for specific scientific applications (Wazzan et al., 2016).
Mechanism of Action
In addition, there is a study that describes the highly diastereo- and enantioselective C2 addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters . This reaction was catalyzed by a chiral squaramide and resulted in diverse highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position .
properties
IUPAC Name |
2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMHGHRFZWGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=C(O2)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201024-66-0 |
Source
|
Record name | 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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